4-Chlorobenzene-1,3-dithiol

Catalog No.
S1532435
CAS No.
58593-78-5
M.F
C6H5ClS2
M. Wt
176.7 g/mol
Availability
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4-Chlorobenzene-1,3-dithiol

CAS Number

58593-78-5

Product Name

4-Chlorobenzene-1,3-dithiol

IUPAC Name

4-chlorobenzene-1,3-dithiol

Molecular Formula

C6H5ClS2

Molecular Weight

176.7 g/mol

InChI

InChI=1S/C6H5ClS2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H

InChI Key

HCDLDZCJYMCKQH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S)S)Cl

Synonyms

4-Chloro-1.3-benzenedithiol

Canonical SMILES

C1=CC(=C(C=C1S)S)Cl

4-Chlorobenzene-1,3-dithiol is an organic compound with the molecular formula C6H5ClS2C_6H_5ClS_2. It features a benzene ring substituted with two thiol groups at the 1 and 3 positions and a chlorine atom at the 4 position. This compound is part of the broader class of dithiols, which are characterized by the presence of two sulfur atoms bonded to carbon atoms within a hydrocarbon framework. The presence of both thiol and halogen functional groups in 4-Chlorobenzene-1,3-dithiol enhances its reactivity and potential applications in various fields, including materials science and organic synthesis.

Due to its functional groups:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where it can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of new compounds.
  • Oxidation: The thiol groups can be oxidized to form disulfides. This reaction is significant in the formation of larger cyclic structures or polymeric materials.
  • Condensation Reactions: The presence of thiol groups allows for potential condensation reactions with aldehydes or ketones, leading to thioether formation.

4-Chlorobenzene-1,3-dithiol can be synthesized through several methods:

  • Reaction of Benzodithiol with Carbon Tetrachloride: This method involves treating benzodithiol with carbon tetrachloride under controlled conditions. The reaction typically requires heating and results in the substitution of one hydrogen atom on the benzodithiol with a chlorine atom while introducing two thiol groups .
  • Electrophilic Aromatic Substitution: Another synthetic route involves electrophilic aromatic substitution reactions where chlorination occurs on a pre-functionalized benzene derivative containing thiol groups.

The applications of 4-Chlorobenzene-1,3-dithiol are diverse:

  • Material Science: Its unique structure allows it to be used in creating polymers and materials that require specific chemical properties.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Analytical Chemistry: The compound is used in chromatography for separating various chemical species due to its distinct properties .

Interaction studies focusing on 4-Chlorobenzene-1,3-dithiol reveal its potential to form complexes with metal ions and other biomolecules. These interactions can modulate its reactivity and biological activity. For instance, studies have shown that dithiols can enhance the solubility and stability of metal complexes, making them useful in catalysis and sensor applications

Several compounds share structural similarities with 4-Chlorobenzene-1,3-dithiol. Here are some notable examples:

Compound NameStructure TypeUnique Features
Benzene-1,3-dithiolDithiolLacks halogen substitution; more reactive thiol groups.
4-Bromobenzene-1,3-dithiolDithiolBromine substitution instead of chlorine; different reactivity profile.
4-Methylbenzene-1,3-dithiolDithiolContains a methyl group; alters steric hindrance and reactivity.
BenzodithioleHeterocyclic compoundContains a five-membered ring structure; different electronic properties.

Uniqueness of 4-Chlorobenzene-1,3-dithiol

The uniqueness of 4-Chlorobenzene-1,3-dithiol lies in its combination of halogenation and dithiol functionality. This combination allows for specific reactivity patterns not observed in other similar compounds. Its ability to participate in both nucleophilic substitution and oxidation reactions makes it particularly versatile for synthetic applications.

XLogP3

2.9

Other CAS

58593-78-5

Wikipedia

4-Chlorobenzene-1,3-dithiol

Dates

Modify: 2023-07-17

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